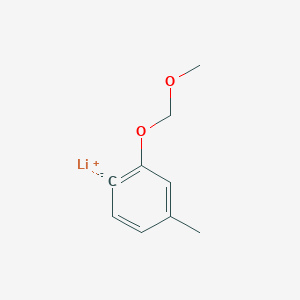![molecular formula C8H19N2OP B14508751 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine CAS No. 63057-81-8](/img/structure/B14508751.png)
2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine is a chemical compound that belongs to the class of diazaphospholidines. These compounds are characterized by the presence of a phosphorus atom bonded to two nitrogen atoms within a five-membered ring structure. The compound’s unique structure and properties make it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine typically involves the reaction of a suitable phosphorus precursor with butan-2-ol and a diamine. The reaction conditions often require the use of a solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and minimize waste.
化学反应分析
Types of Reactions
2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
科学研究应用
2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.
Biology: It can be employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall reaction pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine
- 1,3-Dimethyl-1,3,2-diazaphospholidine
- 2-[(Butan-2-yl)oxy]-1,3,2-diazaphospholidine
Uniqueness
This compound is unique due to the presence of the butan-2-yl group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
属性
CAS 编号 |
63057-81-8 |
|---|---|
分子式 |
C8H19N2OP |
分子量 |
190.22 g/mol |
IUPAC 名称 |
2-butan-2-yloxy-1,3-dimethyl-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C8H19N2OP/c1-5-8(2)11-12-9(3)6-7-10(12)4/h8H,5-7H2,1-4H3 |
InChI 键 |
QUNCSXNSPDJTOT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OP1N(CCN1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


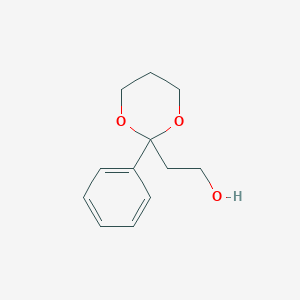


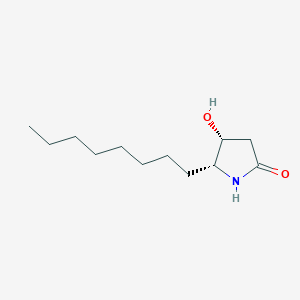
![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)
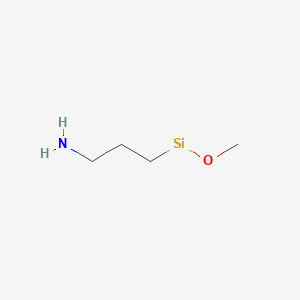
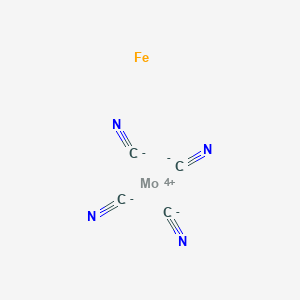
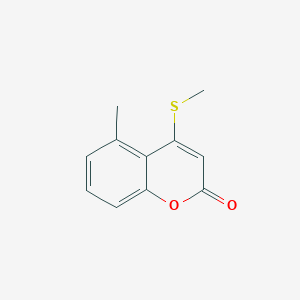
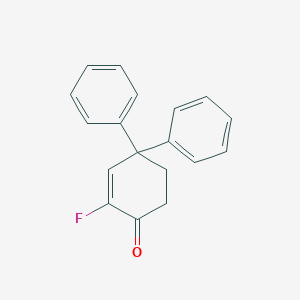
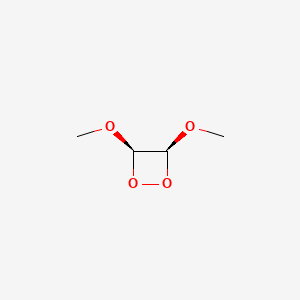
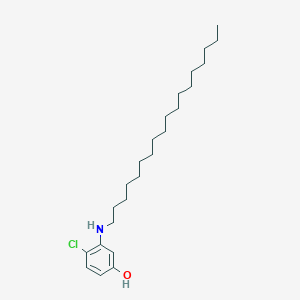
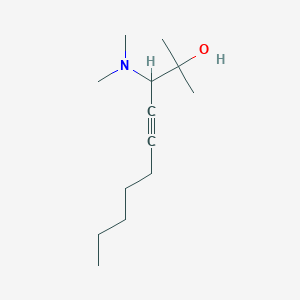
![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)
